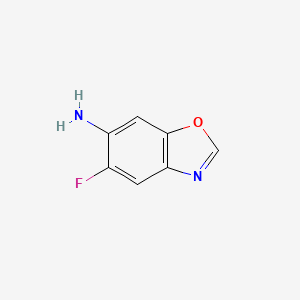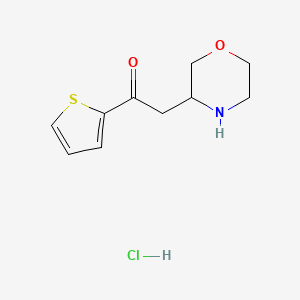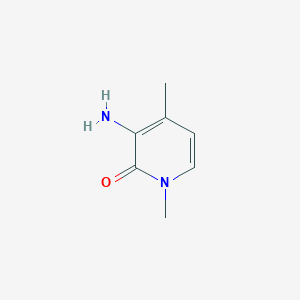![molecular formula C13H19Cl2F3N2O B1377384 N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride CAS No. 1427379-68-7](/img/structure/B1377384.png)
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride” is a chemical compound with the molecular formula C13H19Cl2F3N2O . It has a molecular weight of 347.20 .
Molecular Structure Analysis
The molecular structure of this compound includes a morpholine ring, an ethyl group, a trifluoromethyl group, and an aniline group . The presence of these functional groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
This compound has a molecular weight of 347.20 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
One study highlighted the synthesis and application of a neurokinin-1 (NK1) receptor antagonist, which demonstrates high affinity and oral activity. Although not the exact compound , this research provides context for the chemical's structural relatives being effective in pre-clinical tests for conditions such as emesis and depression, showcasing the therapeutic potential of related molecules (Harrison et al., 2001).
Antimicrobial Activity
Another area of interest is the synthesis of linezolid-like molecules, including 3-fluoro-4-(morpholin-4-yl)aniline derivatives, and their evaluation for antimicrobial activities. These compounds have demonstrated good antitubercular activities, indicating the utility of morpholine derivatives in developing new antimicrobial agents (Başoğlu et al., 2012).
Src Kinase Inhibition
Research into optimizing 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity points to derivatives that include morpholin-4-yl groups, showcasing the compound's relevance in inhibiting Src-mediated cell proliferation. This has implications for cancer treatment, where Src kinase plays a role in tumor growth and metastasis (Boschelli et al., 2001).
Molecular Docking and Antimicrobial Design
The design, synthesis, and molecular docking studies of N-{(E)-[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives have shown significant antimicrobial activity against various microorganisms. These findings underline the chemical's potential in designing novel antimicrobial agents through computational and synthetic strategies (Subhash & Bhaskar, 2020).
Corrosion Inhibition
In the field of materials science, a study on the adsorption and corrosion inhibition properties of synthesized compounds, including morpholine derivatives, on mild steel surfaces in acidic solutions indicates the potential application of such compounds in protecting metals from corrosion. This research can guide the development of new corrosion inhibitors for industrial applications (Daoud et al., 2014).
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-(trifluoromethyl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O.2ClH/c14-13(15,16)11-2-1-3-12(10-11)17-4-5-18-6-8-19-9-7-18;;/h1-3,10,17H,4-9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJNBXHYUJWTTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=CC=CC(=C2)C(F)(F)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
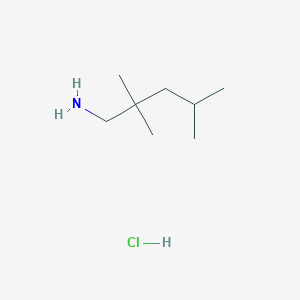

![2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1377303.png)
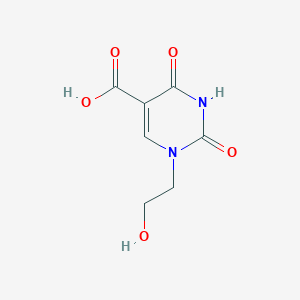
![2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377306.png)

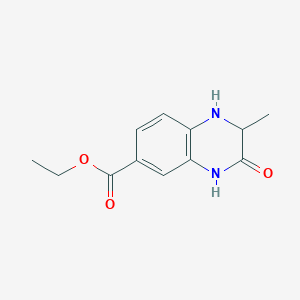
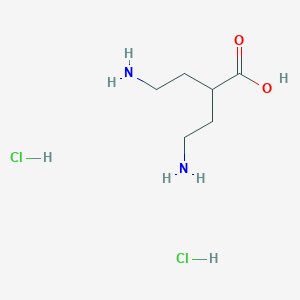
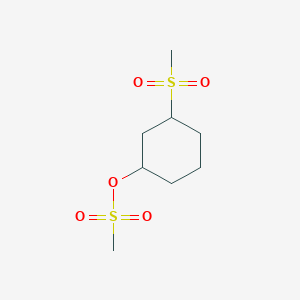
![octahydro-1H-pyrano[4,3-b]pyridine hydrochloride](/img/structure/B1377315.png)
![[2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride](/img/structure/B1377318.png)
